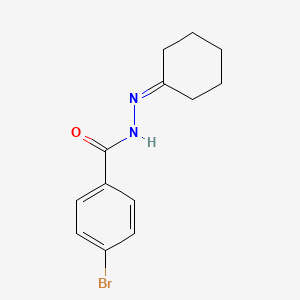
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of both chlorine and fluorine atoms in its structure imparts distinctive reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol typically involves the introduction of chlorine and fluorine atoms into an organic backbone. One common method involves the reaction of a suitable precursor with chlorinating and fluorinating agents under controlled conditions. For example, the use of trichloromethylpyridine followed by fluorination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as catalytic reactions and continuous flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Shares similar fluorinated and chlorinated features but differs in its pyridine ring structure.
4,4,4-Trifluorobutan-2-one: Another fluorinated compound with a simpler structure, used in different chemical applications.
Uniqueness
2,3-Dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol is unique due to its combination of chlorine and fluorine atoms, which imparts distinctive reactivity and stability. This makes it particularly valuable in applications requiring high chemical resistance and specific reactivity profiles .
Properties
CAS No. |
189287-63-6 |
|---|---|
Molecular Formula |
C5H4Cl2F6O |
Molecular Weight |
264.98 g/mol |
IUPAC Name |
2,3-dichloro-4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol |
InChI |
InChI=1S/C5H4Cl2F6O/c6-2(4(8,9)10)3(7,1-14)5(11,12)13/h2,14H,1H2 |
InChI Key |
CKJDJTXXDCXMLS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[8-(Dibutylamino)chrysen-1-yl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12576242.png)
![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)
![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)

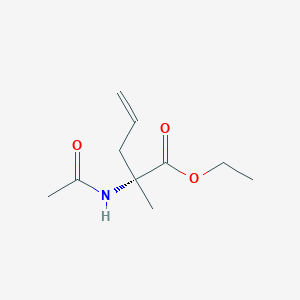

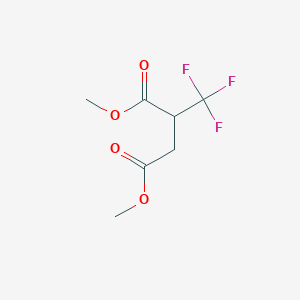
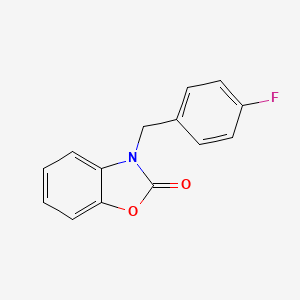

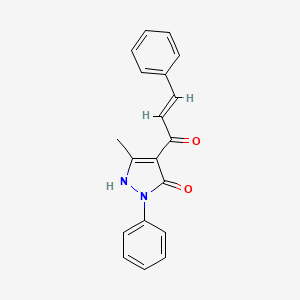
![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
